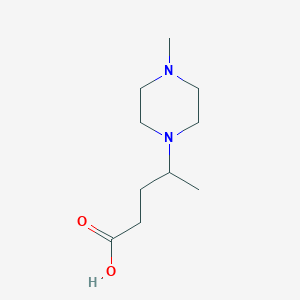

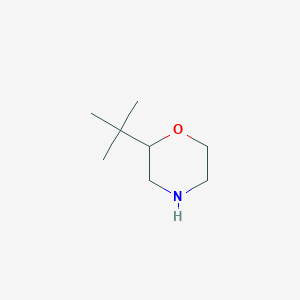

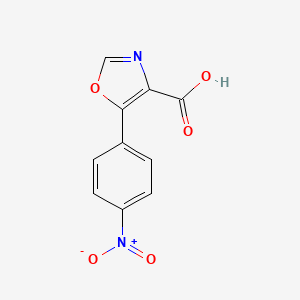

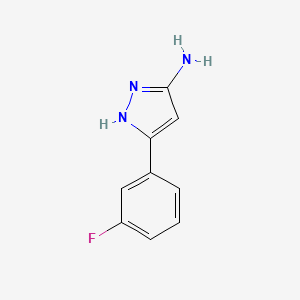

![molecular formula C14H17ClN2O B1320166 3-[(2-氯-8-甲基喹啉-3-基甲基)-氨基]-丙醇 CAS No. 917748-13-1](/img/structure/B1320166.png)

3-[(2-氯-8-甲基喹啉-3-基甲基)-氨基]-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, a range of 2-substituted 3-(trifluoromethyl)quinoxalines, including chloro derivatives, were synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one, which could be related to the synthesis of compounds similar to 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol . Additionally, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones were used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, which may provide insights into the synthesis of related quinoline compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their reactivity and properties. In one study, various (1H-quinolin-2-ylidene)propan-2-ones were prepared and characterized, with the crystal structure of one derivative determined by X-ray diffraction . This information could be useful in understanding the molecular structure of 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol.

Chemical Reactions Analysis

The reactivity of quinoline derivatives has been demonstrated in several reactions. For example, non-halogenated (1H-quinolin-2-ylidene)propan-2-ones were oxidized to yield 2-(1-bromo-1-chloromethyl)quinoline, indicating the potential for halogenation reactions in quinoline compounds . Furthermore, yttrium complexes with quinolin-8-olate ligands were shown to catalyze the ring-opening polymerization of ε-caprolactone, suggesting that quinoline derivatives could be involved in catalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The studies mentioned provide insights into the properties of quinoline compounds, such as their coordination chemistry and potential as catalysts in polymerization reactions . However, specific data on the physical and chemical properties of 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol are not directly provided in the papers.

科学研究应用

1. 分子识别中的手性溶剂化剂

- 光学纯2-(喹啉-8-氧基)环己醇,结构类似于3-[(2-氯-8-甲基喹啉-3-基甲基)-氨基]-丙醇,被用作手性溶剂化剂,用于对酸的对映体进行分子识别。这种应用对酸、磷酸、氨基酸和二肽酸都有效,可通过NMR或荧光光谱检测 (Khanvilkar & Bedekar, 2018)。

抗疟疾研究

2. 抗疟疾活性研究

- 相关化合物,5-[(7-氯-4-喹啉基)氨基]-3-[(烷基氨基)甲基][1,1'-联苯]-2-醇,展示了有前途的抗疟疾特性。这表明喹啉衍生物在抗疟疾研究中的潜力 (Werbel et al., 1986)。

化学中的荧光应用

3. 荧光应用的发展

- 从喹啉衍生的三齿配体的合成及其在荧光光谱学中的应用,暗示了3-[(2-氯-8-甲基喹啉-3-基甲基)-氨基]-丙醇在这一领域的潜在用途 (Wei et al., 2006)。

过渡金属配合物研究

4. 过渡金属螯合物

- 使用结构类似于3-[(2-氯-8-甲基喹啉-3-基甲基)-氨基]-丙醇的化合物创建过渡金属螯合物已有记录,展示了它们在创建复杂金属化合物中的潜力 (Verma et al., 2010)。

氢键和多形性研究

5. 氢键和多形性

- 对氨基醇盐与喹啉酸盐的氢键和多形性进行研究,揭示了喹啉衍生物在不同化学环境中的行为 (Podjed & Modec, 2022)。

新化合物的合成和表征

6. 新化合物的合成

- 通过使用喹啉衍生物合成新化合物,如甲基3-(喹啉-2-基)吲哚啉-1-羧酸酯,表明了类似于3-[(2-氯-8-甲基喹啉-3-基甲基)-氨基]-丙醇在合成化学中的多功能性 (Belguedj et al., 2015)。

用于分子磁性的配体开发

7. 单分子磁性中的配体效应

- 从结构相关于3-[(2-氯-8-甲基喹啉-3-基甲基)-氨基]-丙醇的化合物中开发配体,用于单分子磁性应用,展示了在材料科学和分子磁性中的潜力 (Wang et al., 2020)。

属性

IUPAC Name |

3-[(2-chloro-8-methylquinolin-3-yl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c1-10-4-2-5-11-8-12(9-16-6-3-7-18)14(15)17-13(10)11/h2,4-5,8,16,18H,3,6-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOLMRXPEPEQJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

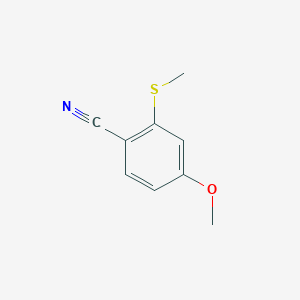

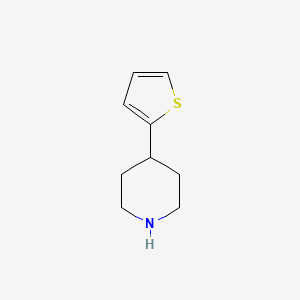

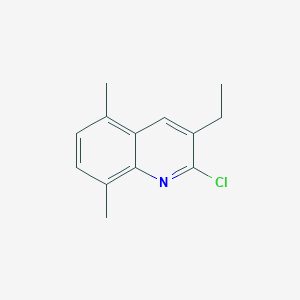

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)